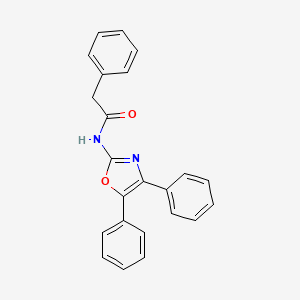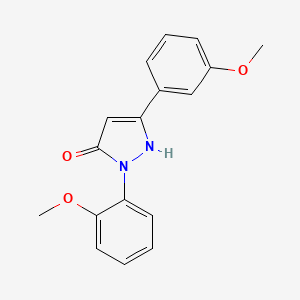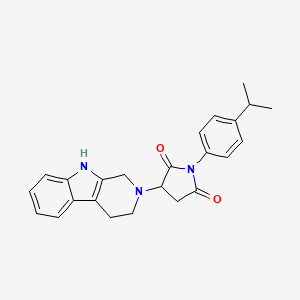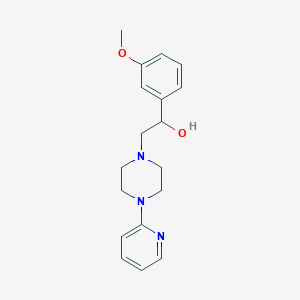
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenylacetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxazole ring substituted with diphenyl groups, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenylacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzoin with aromatic acids to form desyl esters, which are then cyclized to produce the oxazole ring . The reaction conditions often involve the use of phase-transfer catalysis to enhance the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenylacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenylacetamide exerts its effects involves the interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of cyclooxygenase-2 (COX-2) and modulation of various intracellular kinases, leading to apoptosis in cancer cells . The compound’s anti-inflammatory effects are also linked to COX-2 inhibition and the suppression of prostaglandin biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Spirooxazines: Similar to spiropyrans, these compounds also contain oxazole rings and are used in various photochromic applications.
Uniqueness
This compound stands out due to its unique combination of stability, reactivity, and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C23H18N2O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C23H18N2O2/c26-20(16-17-10-4-1-5-11-17)24-23-25-21(18-12-6-2-7-13-18)22(27-23)19-14-8-3-9-15-19/h1-15H,16H2,(H,24,25,26) |
InChI Key |
IHCQABVFNAOZPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11190708.png)
![2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(1-naphthyl)acetamide](/img/structure/B11190714.png)

![N-[4-(2-oxo-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-3-yl)phenyl]acetamide](/img/structure/B11190726.png)
![N-(3,5-dichlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11190732.png)
![1-(4-fluorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11190749.png)

![N-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11190770.png)
![N-(2-methoxy-5-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11190772.png)
![N-(4-fluoro-2-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B11190779.png)
![N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine](/img/structure/B11190781.png)
![1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)-1H-imidazole-4-carboxamide](/img/structure/B11190793.png)
![9-(3-ethoxy-4-hydroxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11190794.png)

